Tetrahydrofurfuryl chloroformate
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Overview
Description
Tetrahydrofurfuryl chloroformate is an organic compound with the chemical formula C₆H₉ClO₃. It is a derivative of tetrahydrofurfuryl alcohol and chloroformic acid. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Mechanism of Action
Mode of Action
It is known that chloroformates hydrolyze in water or moist air to produce a parent alcohol or mercaptan compound
Biochemical Pathways
It is known that tetrahydrofurfuryl alcohol, a related compound, is involved in the catalytic conversion process, leading to the production of 1,5-pentanediol and tetrahydropyrane
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl chloroformate can be synthesized through the reaction of tetrahydrofurfuryl alcohol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
C5H9OCH2OH+COCl2→C5H9OCH2OCOCl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofurfuryl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form tetrahydrofurfuryl alcohol and carbon dioxide.
Reduction: It can be reduced to tetrahydrofurfuryl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Amines: Reacts with amines to form carbamates under mild conditions.
Alcohols: Reacts with alcohols to form carbonates, often in the presence of a base.
Water: Hydrolysis occurs readily in aqueous conditions.
Major Products
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Tetrahydrofurfuryl Alcohol: Formed from hydrolysis or reduction reactions.
Scientific Research Applications
Tetrahydrofurfuryl chloroformate has several applications in scientific research:
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl Chloroformate: Similar in structure but with an ethyl group instead of a tetrahydrofurfuryl group.
Methyl Chloroformate: Contains a methyl group and is used in similar reactions.
Benzyl Chloroformate: Used for introducing the benzyl protecting group in organic synthesis.
Uniqueness
Tetrahydrofurfuryl chloroformate is unique due to its tetrahydrofurfuryl group, which imparts different reactivity and solubility properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
oxolan-2-ylmethyl carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-4-5-2-1-3-9-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEYJVZDCUZWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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